molecular formula C12H15Cl2N3 B6610617 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2866323-41-1

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B6610617
CAS No.: 2866323-41-1
M. Wt: 272.17 g/mol
InChI Key: CPVSXCVIIHGLIH-UHFFFAOYSA-N
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Description

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a phenyl group

Preparation Methods

The synthesis of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 4-bromoacetophenone with pyrimidine-5-boronic acid in the presence of a palladium catalyst to form the intermediate 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-one. This intermediate is then reduced using sodium borohydride to yield 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetic acid, as well as catalysts such as palladium and platinum . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research .

Properties

IUPAC Name

1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSXCVIIHGLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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